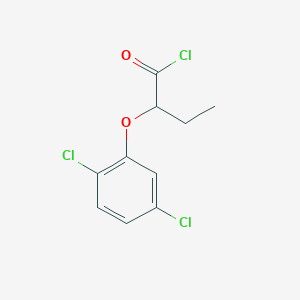![molecular formula C10H20N2 B1420792 8-Ethyl-2,8-diazaspiro[4.5]decane CAS No. 1217862-87-7](/img/structure/B1420792.png)
8-Ethyl-2,8-diazaspiro[4.5]decane
Übersicht
Beschreibung
“8-Ethyl-2,8-diazaspiro[4.5]decane” is a chemical compound with the molecular formula C10H20N2 . It has been studied as a selective TYK2/JAK1 inhibitor, which has shown therapeutic potential in many human diseases .
Molecular Structure Analysis
The molecular structure of “8-Ethyl-2,8-diazaspiro[4.5]decane” can be analyzed using its InChI code: 1S/C11H20N2O2/c1-2-13-5-3-11(4-6-13)8-12-7-9(11)10(14)15/h9,12H,2-8H2,1H3,(H,14,15) . Further structural analysis can be performed using computational chemistry tools .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Ethyl-2,8-diazaspiro[4.5]decane” can be inferred from its molecular structure. It has a molecular weight of 140.226 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of Spirotetramat
Scientific Field
Organic Chemistry / Agricultural Chemistry
Application Summary
Spirotetramat is a second-generation insecticide known for its efficacy and safety for crops. The compound “8-Ethyl-2,8-diazaspiro[4.5]decane” serves as a key intermediate in the synthesis of spirotetramat, which exhibits two-way internal absorption and transport properties, allowing it to be distributed throughout the plant.
Methods of Application
The synthesis involves catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material. The process includes hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation to achieve the final product.
Results
Spirotetramat was obtained with an overall yield of 20.4%, demonstrating high activity, low dosage requirements, broad-spectrum insecticidal efficacy, and environmental safety .
Anti-Ulcer Medication Development
Scientific Field
Pharmaceutical Chemistry
Application Summary
Derivatives of “8-Ethyl-2,8-diazaspiro[4.5]decane” have been investigated for their potential as anti-ulcer agents. These compounds aim to offer an alternative to current medications, which often have side effects.
Methods of Application
The compounds were synthesized via one-pot three-component condensation, using N-benzylpiperidone, the appropriate amine, and thioglycolic acid. The reaction was conducted in toluene under reflux with a Dean–Stark trap to remove water.
Results
Some derivatives exhibited anti-ulcer activity comparable to omeprazole, a standard treatment for ulcers, indicating the potential for new therapeutic agents .
Insecticide Efficacy Enhancement
Scientific Field
Entomology / Agricultural Science
Application Summary
“8-Ethyl-2,8-diazaspiro[4.5]decane” is used to enhance the efficacy of insecticides like spirotetramat. Its unique structure allows for better penetration and distribution within the plant, leading to improved pest control.
Methods of Application
The application involves formulating the insecticide with the compound to create a solution that can be applied to crops. The formulation is designed to maximize the internal absorption and transport properties.
Results
The enhanced insecticide formulations have shown to effectively control pests for up to two months, providing long-lasting protection for crops .
Chromatography and Mass Spectrometry
Scientific Field
Analytical Chemistry
Application Summary
In analytical chemistry, “8-Ethyl-2,8-diazaspiro[4.5]decane” can be used as a standard or reference compound in chromatography and mass spectrometry to identify and quantify other substances.
Methods of Application
The compound is used to calibrate instruments and as a reference in chromatographic separations and mass spectrometric analyses.
Results
The use of this compound as a standard has allowed for more accurate and reliable analytical measurements, which are crucial for quality control and research purposes .
Advanced Battery Science
Scientific Field
Electrochemistry / Material Science
Application Summary
“8-Ethyl-2,8-diazaspiro[4.5]decane” has been identified as a potential electrolyte component in advanced battery systems. Its structural properties may contribute to the stability and ionic conductivity of electrolytes.
Methods of Application
The compound is incorporated into electrolyte formulations and tested in various battery cells. Parameters such as ionic conductivity, thermal stability, and electrochemical window are evaluated.
Results
Preliminary results suggest that batteries containing this compound as part of the electrolyte exhibit improved performance metrics, including higher energy density and longer cycle life .
Chromatography Standards
Application Summary
In chromatography, “8-Ethyl-2,8-diazaspiro[4.5]decane” can serve as a standard for method development and calibration due to its unique chemical structure.
Methods of Application
The compound is used as a reference material in chromatographic separations to optimize conditions and validate methods.
Results
The use of this compound has led to the development of more precise and reproducible chromatographic techniques, essential for the analysis of complex mixtures .
Eigenschaften
IUPAC Name |
8-ethyl-2,8-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-12-7-4-10(5-8-12)3-6-11-9-10/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJYTUPXMFMNOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CCNC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethyl-2,8-diazaspiro[4.5]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




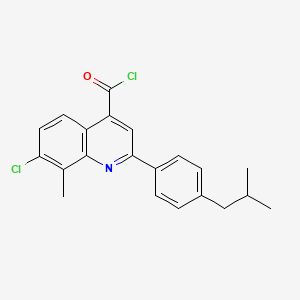

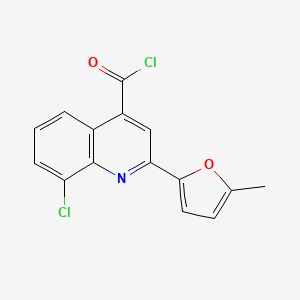

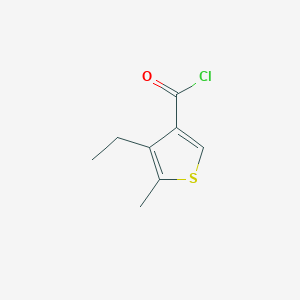
![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420718.png)

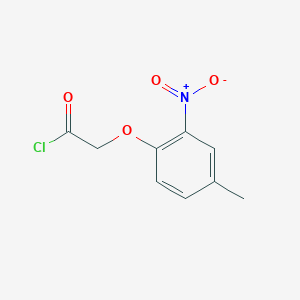
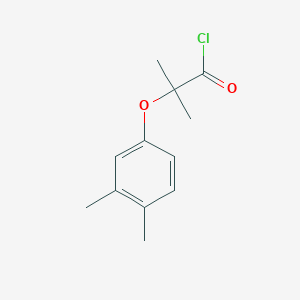
![3-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420724.png)
![5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420726.png)
![5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1420728.png)
